molecular formula C21H20O11 B1677486 Orientin CAS No. 28608-75-5

Orientin

Cat. No. B1677486
CAS RN: 28608-75-5
M. Wt: 448.4 g/mol
InChI Key: PLAPMLGJVGLZOV-VPRICQMDSA-N
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Description

Orientin is a C-glycosyl compound that is luteolin substituted by a beta-D-glucopyranosyl moiety at position 8 . It has a role as an antioxidant and a metabolite . It is a C-glycosyl compound, a tetrahydroxyflavone, and a 3’-hydroxyflavonoid . It is functionally related to a luteolin .


Synthesis Analysis

Orientin is often extracted from medicinal plants . The extraction of bioactive compounds from medicinal plants is a crucial step in producing plant-derived drugs . Orientin is one of the bioactive compounds isolable from medicinal plants .


Molecular Structure Analysis

The chemical structure of orientin consists mostly of phenol groups with two ether groups and one ketone group . Therefore, a polar solvent such as methanol, ethanol, or water is required to extract orientin from the medicinal plants .


Chemical Reactions Analysis

Orientin has been reported to have extensive medicinal properties, including antioxidant, antiaging, antiviral, antibacterial, anti-inflammation, vasodilatation and cardioprotective, radiation protective, neuroprotective, antidepressant-like, antiadipogenesis, and antinociceptive effects .


Physical And Chemical Properties Analysis

Orientin has a molecular formula of C21H20O11 and a molecular weight of 448.4 g/mol . It has one ketone, two ether, and phenyl groups in its chemical structure .

Scientific Research Applications

1. Alleviating Liver Inflammation

  • Application Summary : Orientin has been found to alleviate liver inflammation, particularly in hepatic stellate cells (HSCs). It has been used in vitro in lipopolysaccharide (LPS)-induced inflammation and in vivo in carbon tetrachloride (CCl4)-induced liver fibrosis in mice .
  • Methods of Application : Orientin was administered at a dosage of 1 mg/kg. The in vitro study involved LPS-induced inflammation in HSCs, while the in vivo study involved CCl4-induced liver fibrosis in mice .
  • Results : Orientin demonstrated protection against LPS-induced HSC inflammation as evidenced by a decrease in iNOS, NO, and TNF-α and inhibition of the fibrotic markers ZEB-2 and PTEN. It also afforded protection against CCl4-induced liver fibrosis in mice .

2. Regulating Proliferation and Migration of Hepatocellular Carcinoma Cells

  • Application Summary : Orientin has been found to regulate the proliferation and migration of hepatocellular carcinoma cells .
  • Methods of Application : The study investigated the effects of orientin on the viability, proliferation, and migration of hepatocellular carcinoma cells in vitro .
  • Results : Orientin was found to inhibit the proliferation, migration, and the activation of NF-κB signaling pathway in hepatocellular carcinoma cells .

3. Neuroprotective Activities

  • Application Summary : Orientin has been found to have modulating effects on various neuropathological pathways such as Nrf2-ARE, PI3K/Akt, JNKERK1/ 2, and TLR4/NF-kB .
  • Methods of Application : The study involved investigating the neuropharmacological benefits of Orientin .
  • Results : Orientin was found to have modulating effects on various neuropathological pathways .

4. Improving Substrate Utilization and Energy Regulation

  • Application Summary : Orientin has been found to improve substrate utilization and the expression of major genes involved in insulin signaling and energy regulation in cultured insulin-resistant liver cells .
  • Methods of Application : The study involved investigating the effects of Orientin on substrate utilization and energy regulation .
  • Results : Orientin was found to improve substrate utilization and the expression of major genes involved in insulin signaling and energy regulation .

5. Mitigating Colorectal Cancer

  • Application Summary : Orientin, a C-glycosyl flavonoid found in diverse medicinal flora, has been shown to have beneficiary effects in treating cancers, cardiovascular diseases, and neurodegenerative disorders. Recent preclinical validation studies on orientin have evidently shown its anti-carcinogenic effect against human colorectal adenocarcinoma cells and carcinogen-induced CRC albino Wistar rat models .
  • Methods of Application : The study involved investigating the effects of Orientin on colorectal cancer cells .
  • Results : Orientin reinstates the antioxidants to put forth their scavenging mechanism and limits the activation of phase 1 enzymes. Orientin induces mitochondrial intrinsic apoptosis in CRC cells, and thereby actively interrupt cell proliferation and inflammatory signaling pathways without disturbing the normal tissue .

6. Enhancing Substrate Metabolism

  • Application Summary : Orientin has been found to modulate the essential genes involved in energy regulation to enhance substrate metabolism. It was used in a well-established hepatic insulin resistance model of exposing C3A liver cells to a high concentration of palmitate (0.75 mM) for 16 hrs .
  • Methods of Application : These insulin-resistant liver cells were treated with orientin (10 µM) for 3 h to assess the therapeutic effect of orientin .
  • Results : Orientin effectively improved metabolic activity, mainly by maintaining substrate utilization which was marked by enhanced glucose and palmitate uptake by liver cells subjected to insulin resistance .

7. Modulating Glucose Homeostasis

  • Application Summary : Orientin has been found to modulate glucose homeostasis to improve metabolic function in experimental models of type 2 diabetes .
  • Methods of Application : The study involved exposing C3A liver cells to a high concentration of palmitate (0.75 mM) for 16 hrs. These insulin-resistant liver cells were treated with orientin (10 µM) for 3 h .
  • Results : Orientin effectively improved metabolic activity, mainly by maintaining substrate utilization which was marked by enhanced glucose and palmitate uptake by liver cells subjected to insulin resistance .

8. Antioxidant Activity

  • Application Summary : Orientin reinstates the antioxidants to put forth their scavenging mechanism and limits the activation of phase 1 enzymes .
  • Methods of Application : The study involved investigating the effects of Orientin on antioxidant activity .
  • Results : Orientin was found to induce mitochondrial intrinsic apoptosis in CRC cells, and thereby actively interrupt cell proliferation and inflammatory signaling pathways without disturbing the normal tissue .

Safety And Hazards

Orientin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

These preliminary findings lay an important foundation for future research to determine the bioactive properties of orientin against dyslipidemia or insulin resistance in reliable and well-established models of type 2 diabetes .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPMLGJVGLZOV-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182790
Record name Orientin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orientin

CAS RN

28608-75-5
Record name Orientin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28608-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orientin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028608755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orientin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-5,7-dihydroxy
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Record name ORIENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAX93XCW6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,700
Citations
KY Lam, APK Ling, RY Koh, YP Wong… - … in Pharmacological and …, 2016 - hindawi.com
… One of the bioactive compounds isolable from medicinal plants, orientin, is often used in various bioactivity studies due to its extensive beneficial properties. The extraction of orientin in …
Number of citations: 134 www.hindawi.com
BH Koeppen, DG Roux - Biochemical Journal, 1965 - portlandpress.com
1. The structures of orientin and iso-orientin have been investigated by periodic acid and ferric chloride oxidation of the tetra-O-methyl derivatives and by identification of the products of …
Number of citations: 93 portlandpress.com
P Uma Devi, A Ganasoundari, B Vrinda… - Radiation …, 2000 - meridian.allenpress.com
… of orientin … orientin or vicenin and exposed whole-body to 3 Gy of γ radiation. Lipid peroxidation was measured in the liver 15 min to 8 h postirradiation. The antioxidant activity of orientin/…
Number of citations: 348 meridian.allenpress.com
R Praveena, K Sadasivam, V Deepha… - Journal of Molecular …, 2014 - Elsevier
… C-glycosyl flavonoid, orientin present in the bioactive fraction … electrophilic index indicate that orientin possess good radical … transfer a hydrogen atom is orientin compared to vitexin and …
Number of citations: 91 www.sciencedirect.com
SK Ku, S Kwak, JS Bae - Inflammation, 2014 - Springer
… In this study, we assessed whether orientin … orientin. Since vascular inflammation induced by HG is critical in the development of diabetic complications, our results suggest that orientin …
Number of citations: 58 link.springer.com
W Lee, SK Ku, JS Bae - Vascular Pharmacology, 2014 - Elsevier
… orientin against pro-inflammatory responses induced by LPS and the associated signaling pathways. We found that orientin … Orientin induced potent inhibition of phorbol-12-myristate 13-…
Number of citations: 93 www.sciencedirect.com
B Vrinda, PU Devi - Mutation Research/Genetic Toxicology and …, 2001 - Elsevier
Orientin (Ot) and Vicenin (Vc), two water-soluble flavonoids isolated from the leaves of Indian holy basil Ocimum sanctum have shown significant protection against radiation lethality …
Number of citations: 166 www.sciencedirect.com
Y Liu, N Lan, J Ren, Y Wu, S Wang… - Molecular nutrition & …, 2015 - Wiley Online Library
… antidepressant effects of orientin against chronic … orientin treatment (both p < 0.05) and the high dose orientin treatment (both p < 0.01). However, the PSD-95 protein levels of the orientin…
Number of citations: 72 onlinelibrary.wiley.com
L Yu, S Wang, X Chen, H Yang, X Li, Y Xu, X Zhu - Life sciences, 2015 - Elsevier
Aims β-Amyloid (Aβ)-mediated neurotoxicity plays a critical role in the pathogenesis of Alzheimer's disease (AD), possibly including Aβ-induced mitochondrial dysfunction and oxidative …
Number of citations: 111 www.sciencedirect.com
F An, S Wang, Q Tian, D Zhu - Oncology letters, 2015 - spandidos-publications.com
… The difference between orientin and vitexin is that orientin has a phenolic hydroxyl group at … of orientin and vitexin. There are currently no studies regarding the effects of orientin and …
Number of citations: 74 www.spandidos-publications.com

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